

Application Notes and Protocols: Tricreatine Citrate for Studying Neuromuscular Function

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Compound of Interest		
Compound Name:	Tricreatine citrate	
Cat. No.:	B14115693	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine is a naturally occurring compound that plays a pivotal role in energy metabolism within tissues with high energy demands, such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapid reserve of high-energy phosphate to regenerate adenosine triphosphate (ATP) during intense, short-duration activities.[1] Creatine supplementation has been extensively studied for its ergogenic effects, demonstrating improvements in muscle strength, power output, and resistance to fatigue.[2][3] While creatine monohydrate is the most researched form, other salt forms like **tricreatine citrate** have been developed to potentially enhance properties such as solubility.[4] **Tricreatine citrate** is composed of three creatine molecules bound to one citrate molecule.

These application notes provide a comprehensive guide for researchers interested in utilizing **tricreatine citrate** to study neuromuscular function. The document details the underlying mechanisms of action, presents quantitative data from relevant studies, and offers detailed protocols for in vivo and in vitro experimental setups.

Mechanism of Action: The Phosphocreatine System and Anabolic Signaling







The primary mechanism by which creatine exerts its effects on neuromuscular function is through the phosphocreatine (PCr) energy system. During high-intensity muscle contractions, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to provide energy. The intramuscular stores of ATP are limited and can only sustain maximal effort for a few seconds. The PCr system acts as a temporal and spatial energy buffer to rapidly resynthesize ATP from ADP, a reaction catalyzed by the enzyme creatine kinase (CK). By increasing the intramuscular pool of creatine, supplementation enhances the capacity of the PCr system, leading to improved performance during repeated bouts of high-intensity exercise.

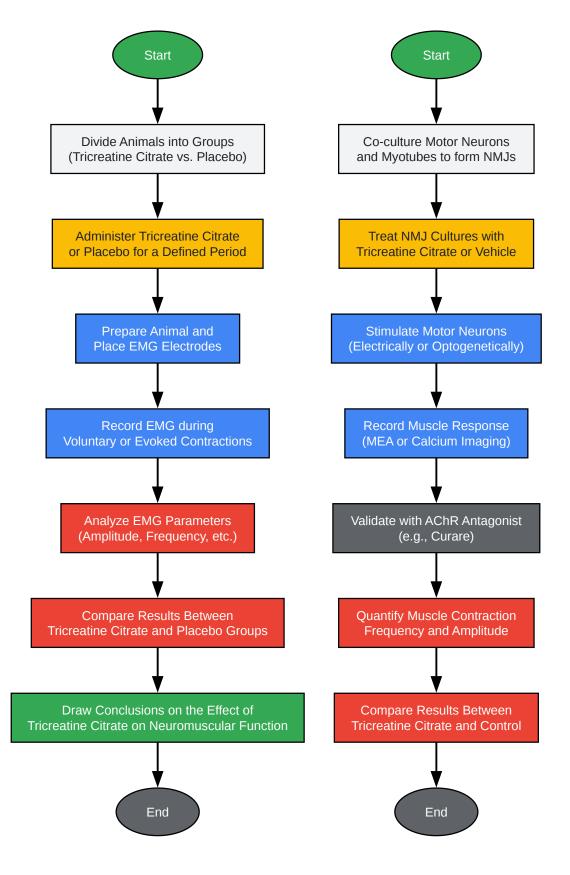
Beyond its role in energy metabolism, creatine supplementation has been shown to influence anabolic signaling pathways, primarily the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[5][6][7][8] Creatine supplementation can lead to increased phosphorylation of downstream targets of mTOR, such as p70S6K, indicating an activation of this pathway.[5][7] This can be mediated by an upregulation of insulin-like growth factor 1 (IGF-1) signaling.[5][9]

Signaling Pathway Diagram









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